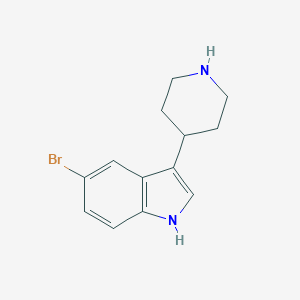

5-Bromo-3-(piperidin-4-yl)-1H-indole

Übersicht

Beschreibung

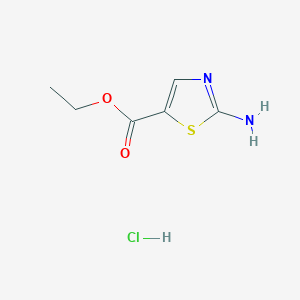

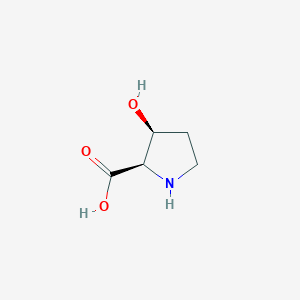

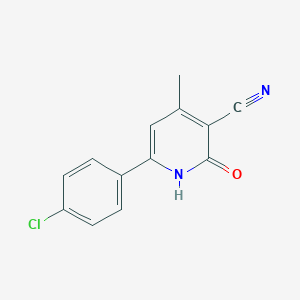

“5-Bromo-3-(piperidin-4-yl)-1H-indole” is a chemical compound . It’s also known as 5-BROMO-3-PIPERIDIN-4-YL-1H-INDAZOLE . The CAS number is 889945-66-8 .

Synthesis Analysis

The synthesis of pyridine derivatives, which includes “5-Bromo-3-(piperidin-4-yl)-1H-indole”, involves the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular weight of “5-Bromo-3-(piperidin-4-yl)-1H-indole” is 280.169 . The molecular formula is C12H14BrN3 .Chemical Reactions Analysis

Pyridine derivatives, including “5-Bromo-3-(piperidin-4-yl)-1H-indole”, are important structural motifs found in numerous bioactive molecules . They are used either as biologically active substances or as building blocks for polymers with unique physical properties .Wissenschaftliche Forschungsanwendungen

1. Pharmacological Properties

5-Bromo-3-(piperidin-4-yl)-1H-indole and its derivatives have been studied for their pharmacological properties. For instance, the fluorination of indole compounds has shown to produce selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles, indicating potential applications in neuropsychiatric disorders (M. B. van Niel et al., 1999). Additionally, the synthesis of deuterium-labeled CCR2 antagonists from indole compounds, including 5-Bromo-3-(piperidin-4-yl)-1H-indole, highlights their use in developing new therapeutic agents for treating inflammatory diseases (R. Lin, Yong-Xiang Gong, Rhys Salter, 2022).

2. Antibacterial and Antifungal Activities

Some derivatives of 5-Bromo-3-(piperidin-4-yl)-1H-indole have demonstrated significant antibacterial and antifungal activities. A study on Schiff and Mannich bases of Isatin and its derivatives, including 5-bromo derivatives, showed promising antimicrobial activity, indicating potential for developing new antimicrobial drugs (S. Pandeya et al., 2000).

3. Antimalarial Activity

The exploration of the 3-piperidin-4-yl-1H-indole scaffold has identified new compounds with potential antimalarial properties. This research is significant in the context of developing novel and affordable antimalarial drugs (S. A. Santos et al., 2015).

4. Dual Inhibitor for Neurodegenerative Diseases

Studies have identified indole derivatives, including those related to 5-Bromo-3-(piperidin-4-yl)-1H-indole, as dual inhibitors of cholinesterase and monoamine oxidase. This suggests their potential application in treating neurodegenerative diseases like Alzheimer's (Oscar M. Bautista-Aguilera et al., 2014).

5. Structural Studies and Synthesis Techniques

Research has also focused on the synthesis and structural analysis of indole derivatives. Studies on the synthesis and absolute configuration of enantiomeric pure 3-(piperidin-3-yl)-1H-indole derivatives contribute to the understanding of their chemical properties, which is crucial for their application in various fields (M. Król et al., 2022).

6. Corrosion Inhibition

Indole derivatives, including 5-Bromo-3-(piperidin-4-yl)-1H-indole, have been explored for their potential as corrosion inhibitors. Their effectiveness in protecting metals from corrosion in acidic environments indicates their utility in industrial applications (C. Verma et al., 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 5-Bromo-3-(piperidin-4-yl)-1H-indole are enzymes such as α-amylase , α-glucosidase , and protein tyrosine phosphatase 1 beta (PTP1B) . These enzymes play a crucial role in the pathogenesis and progression of metabolic disorders like type 2 diabetes mellitus .

Mode of Action

5-Bromo-3-(piperidin-4-yl)-1H-indole interacts with its targets by inhibiting their activities . It exhibits an increased inhibitory effect against α-amylase and PTP1B activities, and reduced activity towards α-glucosidase activity .

Biochemical Pathways

The compound affects the biochemical pathways involving the breakdown of complex carbohydrates. α-Amylase plays a prominent role in the early breakdown of complex carbohydrates such as large starch and glycogen molecules to a mixture of oligosaccharides and disaccharides in the intestinal mucosa . These are, in turn, converted into glucose by α-glucosidase for intestinal absorption . This process results in an increased level of glucose in blood, also known as post-prandial hyperglycemia (PPHG), which is a primary indication for type 2 diabetes mellitus .

Pharmacokinetics

The key aspects of the pharmacokinetics of these compounds, namely, absorption, distribution, metabolism, and excretion have also been simulated at a theoretical level . .

Result of Action

The molecular and cellular effects of the compound’s action result in the suppression of carbohydrate digestion, delay in glucose uptake, and reduction in blood sugar levels . This can be particularly beneficial in the management of conditions like type 2 diabetes mellitus .

Eigenschaften

IUPAC Name |

5-bromo-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIMYAPBXRJWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459915 | |

| Record name | 5-Bromo-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-(piperidin-4-yl)-1H-indole | |

CAS RN |

149669-42-1 | |

| Record name | 5-Bromo-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B174380.png)

![methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B174404.png)

![Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B174413.png)